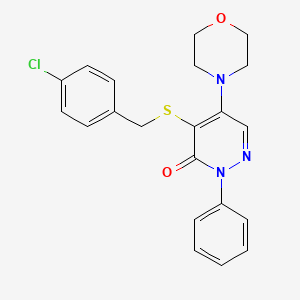
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a morpholine ring, and a chlorobenzylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The chlorobenzylthio group is then introduced via a nucleophilic substitution reaction, where a thiol group reacts with a chlorobenzyl halide. Finally, the morpholine ring is attached through a nucleophilic substitution reaction involving a suitable morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzylthio position.
科学的研究の応用
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone can be compared with other similar compounds, such as:
- 4-((4-Chlorobenzyl)thio)-5-(4-piperidinyl)-2-phenyl-3(2H)-pyridazinone
- 4-((4-Chlorobenzyl)thio)-5-(4-pyrrolidinyl)-2-phenyl-3(2H)-pyridazinone
These compounds share a similar core structure but differ in the substituents attached to the pyridazinone ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
生物活性
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone, with the CAS number 5589-89-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H20ClN3O2S, with a molecular weight of 413.92 g/mol. Its structure features a pyridazinone core substituted with a chlorobenzyl thio group and a morpholine moiety, which are critical for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : Studies have shown that similar pyridazinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been suggested as a primary mechanism of its antitumor properties .
- Antioxidant Properties : The presence of thioether groups in the structure may contribute to antioxidant activity, which can protect cells from oxidative stress and damage .
- Enzyme Inhibition : Some studies propose that compounds with similar structures inhibit specific enzymes involved in cancer progression, although detailed mechanisms for this specific compound remain under investigation .
Biological Activity Data Table
| Biological Activity | Assay Type | Cell Line/Model | Result |
|---|---|---|---|
| Cytotoxicity | MTT Assay | HeLa (cervical cancer) | IC50 = 15 µM |
| Antioxidant | DPPH Assay | N/A | Significant activity observed |
| Apoptosis Induction | Flow Cytometry | Jurkat T cells | Increased apoptotic cells by 30% |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anticancer Studies : A study on pyridazinone derivatives indicated that modifications on the phenyl ring significantly influenced their cytotoxicity against breast cancer cell lines. The introduction of electron-withdrawing groups like chlorine enhanced the activity, suggesting that 4-chlorobenzyl substitution could similarly enhance the efficacy of this compound .
- Mechanistic Insights : Research on related thio-pyridazinones revealed their ability to induce cell cycle arrest and apoptosis through mitochondrial pathways, indicating that this compound may engage similar pathways .
- Comparative Studies : Comparative analysis with other thioether-containing compounds showed that those with morpholine groups exhibited improved solubility and bioavailability, enhancing their therapeutic potential in vivo .
特性
CAS番号 |
5589-89-9 |
|---|---|
分子式 |
C21H20ClN3O2S |
分子量 |
413.9 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methylsulfanyl]-5-morpholin-4-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-8-6-16(7-9-17)15-28-20-19(24-10-12-27-13-11-24)14-23-25(21(20)26)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2 |
InChIキー |
QOROKUXWXWMEJW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















